Dihydroergotamine Mesylate

Receptor binding kinetics Migraine pharmacology Drug-receptor residence time

Researchers requiring sustained 5-HT1B/1D receptor occupancy face limited options with short-residence-time triptans. Dihydroergotamine Mesylate (DHE) directly addresses this gap. • 8.1× longer 5-HT1B and 14.2× longer 5-HT1D binding vs. sumatriptan, enabling protocols where prolonged receptor activation is the independent variable. • Produces only 5±2% maximal contraction in isolated human coronary arteries vs. 17±9% for sumatriptan, establishing a safer cardiovascular baseline comparator. • Validated reference standard for intranasal delivery PK studies with ~9 h half-life and 93% plasma protein binding. Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch reproducibility for GPCR signaling and polypharmacology research.

Molecular Formula C34H41N5O8S
Molecular Weight 679.8 g/mol
CAS No. 6190-39-2
Cat. No. B1670596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergotamine Mesylate
CAS6190-39-2
SynonymsAgit
Angionorm
Clavigrenin
D Tamin retard L.U.T.
D-Tamin retard L.U.T.
D.H.E. 45
DET MS
DHE 45
DHE Puren
DHE ratiopharm
DHE-45
DHE-Puren
DHE-ratiopharm
DHE45
Dihydergot
Dihydroergotamin AL
Dihydroergotamine
Dihydroergotamine Mesylate
Dihydroergotamine Methanesulfonate
Dihydroergotamine Sandoz
Dihydroergotamine-Sandoz
Dihytamin
Erganton
Ergomimet
Ergont
ergotam von ct
Ikaran
Mesylate, Dihydroergotamine
Methanesulfonate, Dihydroergotamine
Migranal
Orstanorm
Seglor
Tamik
Verladyn
Von Ct, Ergotam
Molecular FormulaC34H41N5O8S
Molecular Weight679.8 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
InChIInChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;/m1./s1
InChIKeyADYPXRFPBQGGAH-UMYZUSPBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.29e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydroergotamine Mesylate: Product Overview


Dihydroergotamine Mesylate (DHE) is a semi-synthetic ergot alkaloid derivative that functions as a broad-spectrum agonist at multiple serotonin (5-HT) receptor subtypes, including 5-HT1B, 5-HT1D, 5-HT1A, and 5-HT1F, as well as α-adrenergic and dopamine receptor families . Unlike the structurally related parent compound ergotamine, DHE exhibits a hydrogenated C9-C10 double bond in the ergoline ring system, which substantially alters its receptor binding profile, pharmacokinetics, and adverse effect liability . DHE is the active pharmaceutical ingredient in multiple FDA-approved formulations for the acute treatment of migraine with or without aura, and the mesylate salt form (CAS 6190-39-2, molecular formula C33H37N5O5·CH4O3S, MW 679.79) is the predominant pharmaceutical grade material used in both clinical practice and research settings .

5‑HT receptor family profiling & polypharmacology studies
Hydrogenated ergoline scaffold for SAR vs. ergotamine
Mesylate salt for reproducible dissolution in research formulations

Dihydroergotamine Mesylate: Why Substitution Fails


Substitution of dihydroergotamine mesylate with sumatriptan succinate, ergotamine tartrate, or other triptans is scientifically unsound due to three quantifiable differentiation dimensions that materially impact experimental outcomes and therapeutic predictability. First, DHE exhibits 8- to 14-fold longer receptor binding duration at 5-HT1B and 5-HT1D receptors compared with sumatriptan, a property that correlates with reduced headache recurrence rates in clinical studies (17.7% for DHE vs. 45% for sumatriptan) . Second, the vascular contractile profile differs substantially: DHE produces significantly smaller contractions (5±2%) than sumatriptan (17±9%) in isolated human distal coronary arteries, indicating divergent cardiovascular safety implications . Third, the receptor interaction landscape is fundamentally broader for DHE—activating α-adrenergic and dopaminergic targets in addition to 5-HT receptors—which sumatriptan lacks, meaning pharmacological effects in complex systems are not interchangeable . These differences are not marginal and preclude simple substitution in protocols requiring reproducible receptor pharmacology or predictable in vivo outcomes.

DHE mesylate
Sumatriptan succinate
5‑HT1B/1D binding duration
Extended receptor residence time (reported 8‑ to 14‑fold longer)
Rapid dissociation; class‑typical transient occupancy
Coronary artery contractile response
Lower contractile response in distal coronary segments (reported 5±2% vs. KCl max)
Higher contractile response (reported 17±9%); model context may differ
Receptor activation breadth
Broad: engages 5‑HT, α‑adrenergic, and dopaminergic subtypes
Narrow: limited to 5‑HT1B/1D/1F; non‑5‑HT targets absent

Dihydroergotamine Mesylate: Evidence-Based Comparisons


5-HT1B/1D Receptor Binding Duration

Dihydroergotamine mesylate binds to human 5-HT1B and 5-HT1D receptors for a substantially longer duration than sumatriptan succinate. In competitive radioligand dissociation assays, the receptor-ligand dissociation half-life (t1/2 off) for DHE at the 5-HT1B receptor is 1.38 hours versus 0.17 hours for sumatriptan, representing an 8.1-fold longer residence time. At the 5-HT1D receptor, DHE exhibits a dissociation half-life of 1.28 hours compared with 0.09 hours for sumatriptan, a 14.2-fold difference . This prolonged receptor occupancy translates clinically: in a randomized double-blind trial (n=295), headache recurrence within 24 hours after successful treatment occurred in 17.7% of DHE-treated patients versus 45% of sumatriptan-treated patients (P≤.001), a recurrence rate 2.5-fold higher with sumatriptan .

5‑HT1B/1D Binding Duration
Head‑to‑head
DHE t1/2 off: 1.38 h (5‑HT1B), 1.28 h (5‑HT1D)
Sumatriptan t1/2 off: 0.17 h (5‑HT1B), 0.09 h (5‑HT1D)
8.1× / 14.2× longer receptor residence
Supports sustained receptor occupancy study design; reported endpoint difference in headache recurrence (DHE 17.7% vs. sumatriptan 45%)
Radioligand dissociation assays, human recombinant receptors; clinical trial n=295
Receptor binding kinetics Migraine pharmacology Drug-receptor residence time

Coronary Artery Vasoconstriction: DHE vs. Sumatriptan

In isolated human vessel organ bath experiments, dihydroergotamine mesylate produces significantly smaller maximal contractions than sumatriptan in distal coronary artery segments. At maximal concentrations, DHE induced 5±2% contraction of the maximal KCl-induced contraction in distal coronary arteries, whereas sumatriptan induced 17±9% contraction, a statistically significant difference . In proximal coronary arteries, maximal contractions to DHE (8±4%) and sumatriptan (17±7%) were not significantly different. Both compounds demonstrated cranioselectivity: contractions in middle meningeal arteries were substantially larger (DHE 32±7%; sumatriptan 61±18%) than in coronary vessels. At clinically relevant concentrations, mean contractions to both DHE and sumatriptan were below 3% in proximal coronary arteries and below 6% in distal coronary arteries .

Coronary Artery Vasoconstriction
Head‑to‑head
DHE Max contraction 5±2% (distal coronary)
Sumatriptan Max contraction 17±9% (distal coronary)
3.4‑fold lower contractile response with DHE
Reported vascular contractile profile context; may inform model selection for cranioselectivity studies
Isolated human vessel organ bath preparations; KCl reference
Vascular pharmacology Coronary artery contractility Cranioselectivity

Intranasal Powder vs. Spray Bioavailability

In a Phase 1 randomized crossover study (n=27 healthy subjects), the pharmacokinetic profile of intranasal dihydroergotamine mesylate powder (STS101 5.2 mg) was compared with intranasal DHE liquid spray (Migranal 2.0 mg) and intramuscular DHE mesylate injection (1.0 mg). Geometric mean Cmax for STS101 5.2 mg was approximately 3-fold higher than for Migranal 2.0 mg, and AUC0-48h for STS101 was substantially greater. The 90% confidence intervals for the ratio of geometric means demonstrated that STS101 5.2 mg achieved systemic exposure comparable to or exceeding that of the IM injection reference standard while maintaining the non-invasive intranasal route . The terminal half-life of DHE across all formulations was consistent with the established multi-exponential decline profile, with a terminal t1/2 of approximately 9 hours .

Intranasal Bioavailability
Head‑to‑head
STS101 powder 5.2 mg Cmax ~3× higher vs. Migranal spray
IM injection 1.0 mg AUC comparable or greater to STS101
Intranasal powder matched or exceeded injectable exposure
Supports formulation‑dependent exposure interpretation; provides PK benchmarks for intranasal delivery research
Phase 1 crossover study, n=27; LC‑MS/MS plasma quantification
Pharmacokinetics Bioavailability Intranasal drug delivery

GPCR Activation Profile: DHE vs. Sumatriptan

Using a high-throughput β-arrestin recruitment gpcrMAX assay screening 168 GPCRs, dihydroergotamine mesylate (10 μM) exhibited a broad pharmacological profile distinct from sumatriptan succinate. DHE demonstrated agonist activity at α-adrenergic2B, CXCR7, dopamine D2 and D5, and 5-HT1A/1B/2A/2C/5A receptors, and antagonist activity at α-adrenergic1B/2A/2C, CTR-RAMP2 (amylin 2), D1/3/4/5, and 5-HT1F receptors . In contrast, sumatriptan succinate (10 μM) exhibited agonist activity only at 5-HT1B/1E/1F/5A receptors . In radioligand binding assays, DHE bound strongly to D2 (IC50 0.47 nM), 5-HT1B (IC50 0.58 nM), and α-adrenergic2B (IC50 2.8 nM) receptors . This receptor interaction breadth is not shared by triptans and underlies DHE's distinct clinical utility in patients with triptan-refractory migraine.

GPCR Activation Profile
Head‑to‑head
DHE (10 μM) Agonist at 9 subtypes (α2B, CXCR7, D2, D5, 5‑HT1A/1B/2A/2C/5A)
Sumatriptan (10 μM) Agonist at 4 subtypes (5‑HT1B/1E/1F/5A)
≥2× more receptor targets engaged by DHE
Reported multi‑receptor activation profile; supports polypharmacology assay context
β‑arrestin recruitment gpcrMAX assay, 168 GPCRs screened
GPCR pharmacology Receptor profiling β-arrestin recruitment

Dihydroergotamine Mesylate: Key Research Applications


Receptor Residence Time & Sustained Signaling

Investigators studying the relationship between drug-receptor residence time and sustained pharmacological effect should select dihydroergotamine mesylate over sumatriptan. DHE provides 8.1-fold longer 5-HT1B and 14.2-fold longer 5-HT1D receptor binding duration than sumatriptan in radioligand dissociation assays , enabling experimental paradigms where prolonged receptor occupancy is the independent variable of interest. This property is mechanistically linked to reduced clinical headache recurrence rates (17.7% for DHE vs. 45% for sumatriptan) and offers a validated model compound for exploring the therapeutic relevance of binding kinetics .

Cardiovascular Safety Pharmacology Models

Dihydroergotamine mesylate should be prioritized over sumatriptan for experiments requiring a reference compound with reduced coronary artery constriction liability. In isolated human distal coronary artery organ bath preparations, DHE produces significantly smaller maximal contractions (5±2%) than sumatriptan (17±9%) . This differential vascular profile makes DHE the appropriate comparator when establishing baseline coronary contractility responses or when investigating cranioselective vasoconstrictor mechanisms without excessive coronary off-target effects .

Intranasal Formulation & Bioavailability Benchmarking

Pharmaceutical scientists developing new intranasal delivery systems for ergot alkaloids or other poorly bioavailable compounds should utilize dihydroergotamine mesylate as a well-characterized reference standard. The Phase 1 comparative bioavailability data for STS101 intranasal powder (Cmax ~3× higher than Migranal spray; AUC comparable to IM injection) provide quantitative benchmarks against which novel formulations can be evaluated . Additionally, the established terminal half-life of approximately 9 hours and 93% plasma protein binding provide reproducible PK parameters for cross-study comparisons .

GPCR Polypharmacology & Signaling Networks

For research programs investigating polypharmacology or GPCR signaling networks, dihydroergotamine mesylate serves as a mechanistically unique tool compound with a receptor activation profile distinct from the narrow 5-HT selectivity of triptans. The 2023 β-arrestin recruitment screening data confirm DHE activates α-adrenergic2B, dopaminergic D2/D5, and multiple 5-HT receptor subtypes at pharmacologically relevant concentrations, while sumatriptan is restricted to 5-HT receptor subtypes only . This broad receptor engagement profile makes DHE particularly valuable for studies of systems pharmacology or for characterizing compounds intended for triptan-refractory conditions .

Application
Selection Property
Validation Focus
ApplicationReceptor residence time studies
Selection PropertyBinding kinetics context
Validation FocusDissociation half‑life comparisons
ApplicationVascular contractile profiling
Selection PropertyIsolated vessel response context
Validation FocusCoronary artery contractility assays
ApplicationIntranasal formulation benchmarking
Selection PropertyFormulation‑dependent exposure context
Validation FocusPK parameter cross‑study comparability
ApplicationGPCR polypharmacology research
Selection PropertyMulti‑receptor engagement profile
Validation Focusβ‑arrestin recruitment screening interpretation

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